2-(2,5-Dimethylphenyl)sulfanylpyrimidine

Lipophilicity Drug-likeness Physicochemical Properties

2-(2,5-Dimethylphenyl)sulfanylpyrimidine (CAS 646511-21-9, molecular formula C12H12N2S, molecular weight 216.30 g/mol) is a pyrimidine derivative featuring a sulfur-linked 2,5-dimethylphenyl group. Compounds containing the 2,5-dimethylphenyl scaffold are of significant interest in medicinal chemistry and have been explored in the synthesis of novel antimicrobial agents.

Molecular Formula C12H12N2S
Molecular Weight 216.30 g/mol
CAS No. 646511-21-9
Cat. No. B12585947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenyl)sulfanylpyrimidine
CAS646511-21-9
Molecular FormulaC12H12N2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)SC2=NC=CC=N2
InChIInChI=1S/C12H12N2S/c1-9-4-5-10(2)11(8-9)15-12-13-6-3-7-14-12/h3-8H,1-2H3
InChIKeySYZLWWLIKHOQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylphenyl)sulfanylpyrimidine (CAS 646511-21-9) – A Privileged Pyrimidine-Thioether Scaffold for Medicinal Chemistry


2-(2,5-Dimethylphenyl)sulfanylpyrimidine (CAS 646511-21-9, molecular formula C12H12N2S, molecular weight 216.30 g/mol) is a pyrimidine derivative featuring a sulfur-linked 2,5-dimethylphenyl group. Compounds containing the 2,5-dimethylphenyl scaffold are of significant interest in medicinal chemistry and have been explored in the synthesis of novel antimicrobial agents . Pyrimidine-thioethers, as a class, are recognized as privileged pharmacophores with applications ranging from kinase inhibition to antiviral activity [1].

Why 2-(2,5-Dimethylphenyl)sulfanylpyrimidine Cannot Be Casually Replaced with Other 2-Arylthiopyrimidines


The substitution pattern on the aryl ring of 2-arylthiopyrimidines critically modulates lipophilicity, steric hindrance, and metabolic stability, directly impacting drug-likeness and target engagement. The 2,5-dimethyl substitution in 2-(2,5-Dimethylphenyl)sulfanylpyrimidine introduces a unique steric and electronic environment compared to unsubstituted or differently substituted analogs. This specific architecture can influence solubility profiles and prevent planar stacking . Direct substitution with a generic 2-phenylthiopyrimidine or a 2,4-dimethylphenyl analog would alter key physicochemical parameters, potentially compromising biological activity and development outcomes.

Quantitative Differentiation of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine from Closest Analogs


Enhanced Lipophilicity (LogP) of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine Compared to Unsubstituted 2-(Phenylthio)pyrimidine

The 2,5-dimethyl substitution on the aryl ring significantly increases lipophilicity compared to the unsubstituted analog. This affects membrane permeability and distribution. [1]

Lipophilicity Drug-likeness Physicochemical Properties

Structural Differentiation: 2,5-Dimethyl vs. 2,4-Dimethyl Aryl Substitution in Pyrimidine Thioethers

The 2,5-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the 2,4-dimethyl isomer. This difference can influence binding affinity and selectivity profiles in target-based assays.

Structure-Activity Relationship SAR Drug Design

Distinct Chemical Class: Pyrimidine Thioether vs. Pyrimidine Ether

The thioether linkage (-S-) in 2-(2,5-Dimethylphenyl)sulfanylpyrimidine confers different chemical and metabolic properties compared to the corresponding ether (-O-) analog. Thioethers are generally more lipophilic and may exhibit different metabolic stability profiles.

Thioether Ether Metabolic Stability

Role as a Privileged Scaffold in Antimicrobial and Anticancer Research

Sulfanylpyrimidines, the class to which 2-(2,5-Dimethylphenyl)sulfanylpyrimidine belongs, have demonstrated significant antiproliferative and antioxidant activity with COX-1/2 inhibitory potential. In a comparative study, a sulfanylpyrimidine derivative (compound 7) showed growth inhibitory activity against the MCF-7 cancer cell line comparable to that of the standard drug 5-fluorouracil. [1]

Antimicrobial Anticancer COX Inhibition

Optimal Procurement and Research Applications for 2-(2,5-Dimethylphenyl)sulfanylpyrimidine (CAS 646511-21-9)


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

The 2,5-dimethyl substitution pattern and thioether linkage provide a distinct physicochemical profile (LogP ~2.81) for modulating kinase inhibition. This scaffold is ideal for SAR studies aiming to improve potency and selectivity over unsubstituted phenyl analogs.

Chemical Biology: Development of Novel Antimicrobial Agents

Given the established activity of 2,5-dimethylphenyl-containing compounds and sulfanylpyrimidines as antimicrobials, 2-(2,5-Dimethylphenyl)sulfanylpyrimidine serves as a valuable building block for synthesizing and screening new antibiotic candidates.

Academic Research: Exploration of COX-1/2 Inhibitors and Anticancer Agents

Researchers can leverage this compound to build upon the class-level evidence of sulfanylpyrimidines as antiproliferative agents. It is a strategic choice for projects investigating novel COX inhibitors or anticancer therapeutics.

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